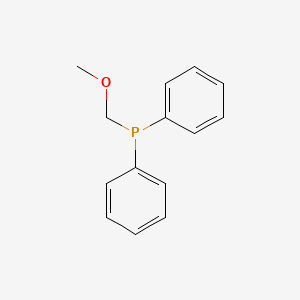

(Methoxymethyl)diphenylphosphine

Description

Significance of Phosphine-based Reagents in Modern Organic Synthesis

Tertiary phosphines are a cornerstone of modern organic synthesis, valued for their dual role as both catalysts and stoichiometric reagents. rsc.org Their utility stems from their excellent nucleophilicity and the ability of the phosphorus atom to stabilize adjacent carbanions. rsc.orgelsevier.com This reactivity is harnessed in a wide array of powerful synthetic methods, including the Wittig reaction, Mitsunobu reaction, and Staudinger reaction. elsevier.com

In stoichiometric reactions, the strong oxophilicity of tertiary phosphines is often the driving force, leading to the formation of a stable phosphine (B1218219) oxide byproduct. rsc.org This property is central to reactions like the Appel reaction for converting alcohols to alkyl halides. elsevier.com Furthermore, phosphines are indispensable as ligands in transition-metal catalysis, where they play a crucial role in modulating the reactivity and selectivity of the metal center in cross-coupling reactions, hydrogenations, and hydroformylations. rsc.orgliv.ac.uk The electronic and steric properties of the phosphine ligand can be fine-tuned by varying the substituents on the phosphorus atom, allowing for precise control over the catalytic process.

Polymer-supported phosphines have also emerged as valuable tools, offering the advantages of simplified purification and catalyst recycling. rsc.org The diverse applications of phosphine-based reagents underscore their immense importance in the construction of complex molecules, ranging from pharmaceuticals to advanced materials. elsevier.comchemimpex.com

Historical Context of (Methoxymethyl)diphenylphosphine Discovery and Early Research Endeavors

The development of this compound and its related reagents is intrinsically linked to the broader evolution of phosphorus-based olefination reactions. A significant milestone was the report in 1958 of methoxymethylenetriphenylphosphine as a reagent for the homologation of aldehydes and ketones. chemeurope.comwikipedia.org This Wittig reagent, prepared from the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether followed by deprotonation, reacts with carbonyl compounds to form enol ethers, which can then be hydrolyzed to the corresponding homologous aldehydes. chemeurope.comwikipedia.org

Research into related phosphine oxides, such as this compound oxide, provided an alternative and often more stable class of reagents for similar transformations. The Horner-Wittig reaction, which utilizes phosphine oxides, offers advantages in terms of the anion's stability and nucleophilicity compared to the analogous phosphonium (B103445) ylides. chemicalbook.com Early work demonstrated that the lithium derivatives of diphenyl(methoxymethyl)phosphine oxide add to aldehydes and ketones, and the resulting adducts can be converted to vinyl ethers. researchgate.net These foundational studies established the utility of these reagents as effective formyl anion equivalents, enabling the one-carbon homologation of carbonyl compounds. researchgate.net

Overview of Key Research Areas Pertaining to this compound and its Oxide

Research involving this compound and its oxide is primarily centered on their application as reagents in organic synthesis, particularly in olefination reactions and as precursors to other valuable compounds.

This compound oxide is a key player in the Horner-Wittig reaction . researchgate.netgoogle.com Its anion, generated by treatment with a strong base like lithium diisopropylamide (LDA), reacts with aldehydes and ketones to produce enol ethers. researchgate.netgoogle.com These enol ethers are versatile intermediates that can be readily hydrolyzed under acidic conditions to yield the corresponding aldehydes with an extended carbon chain. wikipedia.org This methodology has been successfully applied in the total synthesis of complex natural products. chemeurope.comwikipedia.org

The oxide also serves as a crucial intermediate in the synthesis of a variety of other organophosphorus compounds. chemimpex.com Its thermal stability and good solubility in organic solvents make it a convenient building block. chemimpex.com For instance, it can be prepared from the reaction of triphenylphosphine oxide with methoxymethyl chloride. rsc.org

While less documented in readily available literature, This compound itself is a logical precursor to its oxide and related phosphonium salts. Its synthesis and application as a ligand in catalysis are areas of interest. For example, the related ferrocene-based ligand, 1-(diphenylphosphino)-1′-(methoxymethyl)ferrocene, has been synthesized and its coordination behavior with various transition metals has been studied. rsc.org This highlights the potential for this compound and its analogues to serve as ligands in homogeneous catalysis, where the methoxymethyl group could potentially influence the catalytic activity and selectivity through secondary interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methoxymethyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c1-15-12-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZMQOXRONKNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356091 | |

| Record name | methoxymethyl(diphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43139-94-2 | |

| Record name | methoxymethyl(diphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methoxymethyl Diphenylphosphine and Key Derivatives

Established Strategies for the Preparation of (Methoxymethyl)diphenylphosphine

The synthesis of this compound, a precursor to valuable phosphonium (B103445) salts, is often accomplished through the reaction of a diphenylphosphide source with a methoxymethyl halide. A common method involves the treatment of diphenylphosphine (B32561) with a strong base, such as n-butyllithium, to generate the lithium diphenylphosphide, which then undergoes nucleophilic substitution with chloromethyl methyl ether.

Another approach involves the reaction of chlorodiphenylphosphine (B86185) with a suitable organometallic reagent. For instance, the reaction of chlorodiphenylphosphine with the Grignard reagent derived from chloromethyl methyl ether can yield this compound. The choice of solvent and reaction temperature is critical to optimize the yield and minimize the formation of byproducts.

A patented method describes the synthesis of the related (methoxymethyl)triphenylphosphonium (B8745145) chloride by reacting triphenylphosphine (B44618) with chloromethyl methyl ether in anhydrous acetone (B3395972) under a nitrogen atmosphere. The reaction is conducted at 36-38 °C for 3 hours, followed by a gradual temperature increase to 46-48 °C for another 3 hours, resulting in high yield and purity of the desired phosphonium salt. google.com

Dedicated Synthetic Routes to this compound Oxide

This compound oxide is a versatile organophosphorus compound that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com It is particularly known as a Horner-Wadsworth-Emmons reagent for preparing methoxyvinyl ethers, which can be subsequently hydrolyzed to homologous aldehydes. chemicalbook.comresearchgate.net The anion of this reagent is noted for its enhanced stability and nucleophilicity compared to the analogous phosphonium ylide. chemicalbook.com

This compound oxide is a well-established Horner-Wadsworth-Emmons reagent. chemicalbook.com Its lithium derivative, formed by deprotonation, readily adds to aldehydes and ketones. researchgate.net The resulting adducts can be separated into diastereoisomers, each yielding a single geometrical isomer of a vinyl ether upon treatment with a base. researchgate.net Subsequent hydrolysis of these vinyl ethers provides a reliable route to aldehydes, effectively making the phosphine (B1218219) oxide a formyl anion equivalent. researchgate.netorganic-chemistry.org

A prevalent method for synthesizing this compound oxide involves the deprotonation of a suitable phosphine oxide precursor followed by quenching with an electrophile. For instance, diphenylphosphine oxide can be deprotonated with a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran (B95107) (THF). google.com The resulting lithiated species is then reacted with chloromethyl methyl ether to afford this compound oxide. rsc.org

In one documented procedure, triphenylphosphine oxide was reacted with methoxymethyl chloride at 0 °C for 10 minutes. rsc.org Following purification by flash column chromatography, this compound oxide was obtained in an 86% yield on a small scale and an 80% yield on a larger scale. rsc.org This method highlights the direct functionalization of a phosphine oxide.

The oxidation of the corresponding phosphine, this compound, provides a direct route to this compound oxide. Common oxidizing agents for this transformation include hydrogen peroxide, air, or other peroxides. This method is contingent on the availability and stability of the parent phosphine. The oxidation of secondary phosphines to their corresponding oxides is a well-documented reaction in organophosphorus chemistry. wikipedia.org

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

Academic research has focused on optimizing reaction conditions to maximize the yield and purity of this compound and its oxide. For the synthesis of this compound oxide from triphenylphosphine oxide and methoxymethyl chloride, a reaction time of just 10 minutes at 0 °C proved effective, yielding 86% of the product after purification. rsc.org A larger scale reaction under similar conditions yielded 80%. rsc.org

Another protocol for a related compound, m-methoxy benzyl (B1604629) diphenyl phosphine oxide, involves reacting methyl diphenylphosphinite with m-methoxy benzyl chloride at 55-60 °C. google.com This method is described as simple and mild. google.com For the synthesis of (methoxymethyl)triphenylphosphonium chloride, a patent details a two-stage heating process (36-38 °C then 46-48 °C) in acetone, which is claimed to produce a high yield and purity. google.com

The following table summarizes optimized conditions from various academic protocols:

| Starting Material(s) | Reagent(s) | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| Triphenylphosphine oxide, Methoxymethyl chloride | - | - | 0 | 10 min | This compound oxide | 86 |

| Triphenylphosphine, Methyl chloromethyl ether | - | Anhydrous acetone | 36-38 then 46-48 | 6 h | (Methoxymethyl)triphenyl phosphonium chloride | High |

| Methyl diphenylphosphinite, m-Methoxy benzyl chloride | - | - | 55-60 | - | m-Methoxy benzyl diphenyl phosphine oxide | - |

Comparative Analysis of Synthetic Efficiency with Related Phosphine Reagents and Analogues

The synthetic efficiency of methods to produce this compound and its oxide can be compared with that of other phosphine reagents. For instance, the synthesis of various substituted phosphine oxides from triphenylphosphine oxide and different electrophiles shows varying yields. While the reaction with methoxymethyl chloride gave an 86% yield, reactions with other reagents like allyl bromide and 4-bromo-1-butyne (B1278893) yielded 91% and 85% respectively, under similar conditions. rsc.org This suggests the electrophile's nature plays a significant role in the reaction's efficiency.

Compared to the synthesis of other phosphine oxides, such as methyl(diphenyl)phosphine oxide, the methods for this compound oxide appear to be well-established and high-yielding. chemimpex.com The Horner-Wadsworth-Emmons approach using this compound oxide is often favored over the traditional Wittig reaction due to the easier removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org

Elucidating the Reactivity and Mechanistic Pathways of Methoxymethyl Diphenylphosphine and Its Oxide

Mechanistic Studies of Wittig-Type Reactions Involving (Methoxymethyl)diphenylphosphine Oxide

This compound oxide is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction. The generally accepted mechanism for the Wittig reaction involves the initial formation of a phosphonium (B103445) ylide, which then reacts with a carbonyl compound. masterorganicchemistry.comwikipedia.org However, the HWE reaction with phosphine (B1218219) oxides like this compound oxide follows a slightly different pathway.

The process begins with the deprotonation of the α-carbon to the phosphorus atom by a strong base, forming a carbanion. This carbanion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to the formation of a diastereomeric β-alkoxyphosphonium salt intermediate. These intermediates can often be separated. Subsequent elimination of diphenylphosphinate, typically promoted by the same or a different base, yields the corresponding enol ether. researchgate.net Mild acid-catalyzed hydrolysis of the enol ether then liberates the homologous aldehyde. researchgate.net This sequence effectively makes the this compound oxide a formyl anion equivalent. researchgate.net

The stereochemical outcome of the HWE reaction is a crucial aspect. For non-stabilized ylides, the reaction generally proceeds under kinetic control, leading predominantly to the Z-alkene. wikipedia.org This is attributed to the concerted formation of an oxaphosphetane intermediate via a [2+2] cycloaddition. wikipedia.org However, the presence of lithium salts can influence the stereoselectivity by favoring the formation of a betaine (B1666868) intermediate, which can then equilibrate to the more stable threo form, ultimately leading to the E-alkene. wikipedia.org

Investigation of Base-Mediated Reactivity Profiles of the Anionic Species

The anionic species derived from this compound oxide by deprotonation with a strong base, such as butyl lithium (BuLi) or lithium diisopropylamide (LDA), is a highly reactive nucleophile. researchgate.netunamur.be The choice of base can be critical; for instance, issues with BuLi at various temperatures have led to the exploration of LDA for the deprotonation of related α-methoxyalkylphosphine oxides. unamur.be

This anionic intermediate is central to the Horner-Wadsworth-Emmons reaction, where it acts as a formyl anion equivalent. researchgate.net Its nucleophilic character allows it to readily add to a wide range of electrophiles, most notably aldehydes and ketones, to form β-hydroxyphosphine oxides. researchgate.net These adducts can then undergo elimination to furnish vinyl ethers. researchgate.net

The reactivity of this anion is not limited to carbonyl compounds. It can participate in various other carbon-carbon and carbon-heteroatom bond-forming reactions, highlighting its versatility as a synthetic intermediate. The stability and reactivity of the anion are influenced by factors such as the solvent, temperature, and the nature of the counterion.

Electrophilic and Nucleophilic Behavior of the Phosphorus Center

The phosphorus atom in this compound and its oxide exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Behavior: In its trivalent state, as in this compound, the phosphorus atom possesses a lone pair of electrons, making it a potent nucleophile. nih.gov This nucleophilicity is the basis for its role in the Staudinger reaction and as a ligand in transition metal catalysis. The initial step in many phosphine-catalyzed reactions is the nucleophilic attack of the phosphine on an electrophilic substrate, generating a reactive zwitterionic intermediate. nih.gov

Electrophilic Behavior: Conversely, in its pentavalent state, as in this compound oxide or after conversion to a phosphonium salt, the phosphorus center becomes electrophilic. This electrophilicity is particularly pronounced in phosphonium cations, which can act as Lewis acids. scholaris.ca The accessibility of the σ*(P-F) acceptor orbitals in fluorophosphonium cations, for example, contributes to their reactivity. scholaris.ca This electrophilic character allows the phosphorus atom to be attacked by nucleophiles, a key step in the decomposition of the oxaphosphetane intermediate in the Wittig reaction to form the phosphine oxide and the alkene. masterorganicchemistry.com

Identification and Role of Reactive Intermediates in Phosphine-Mediated Transformations

Phosphine-mediated reactions proceed through a variety of reactive intermediates that dictate the course and outcome of the transformation. A key intermediate in many phosphine-catalyzed reactions is the zwitterionic phosphonium enolate, formed by the nucleophilic addition of the phosphine to an α,β-unsaturated carbonyl compound. nih.gov

In the context of the Wittig and Horner-Wadsworth-Emmons reactions, the oxaphosphetane is a crucial four-membered ring intermediate. masterorganicchemistry.comwikipedia.org For lithium-free Wittig reactions, strong evidence suggests that this intermediate is formed directly via a [2+2] cycloaddition and is the sole intermediate under kinetic control. wikipedia.org The decomposition of the oxaphosphetane in a retro-[2+2] cycloaddition step yields the final alkene and phosphine oxide products. masterorganicchemistry.com

Another significant class of reactive intermediates are phosphorus-centered radicals. oaepublish.com These can be generated through processes like a hydrogen atom transfer (HAT) from a diphenylphosphine (B32561) oxide. oaepublish.com These P-centered radicals can then undergo intermolecular addition to radical acceptors, initiating cyclization or other transformations. oaepublish.com Furthermore, "Horner adducts" have been identified as reactive intermediates with the potential for forming new carbon-carbon bonds. escholarship.org The controlled generation and reaction of such fleeting intermediates are central to developing novel synthetic methodologies. escholarship.org

Comparative Mechanistic Analysis with Other Alkoxymethylphosphines and Phosphine Oxides

The reactivity of this compound and its oxide can be contextualized by comparing them with other alkoxymethylphosphines and their corresponding oxides. For instance, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), a related compound, exhibits different reactivity profiles. The P-C bonds in THPO are significantly more stable, and phospha-Mannich reactions, which are common for tris(hydroxymethyl)phosphine (THP), are less likely under typical conditions. researchgate.net

The nature of the alkyl group in alkoxymethylphosphines can influence the stereoselectivity of reactions. For example, in the Wittig reaction, the use of (methoxymethyl) ethers may require slightly more drastic conditions for hydrolysis compared to tetrahydropyranyloxy compounds. researchgate.net

The electronic and steric properties of the substituents on the phosphorus atom also play a crucial role. For example, the use of tris(trimethylsilyl)phosphine (B101741) can allow for controlled nucleophilic substitution in the synthesis of P,N-ligands, whereas lithium phosphide (B1233454) may lead to a mixture of products. beilstein-journals.org Similarly, in rhodium-catalyzed reactions, the transfer of an alkyl group from tris(o-alkyloxyphenyl)phosphines is sensitive to the size of the alkyl group, with methyl and ethyl groups being reactive while the bulkier isopropyl group is unreactive. acs.org This highlights the subtle interplay of electronic and steric effects in determining the reactivity and mechanistic pathways of these phosphorus compounds.

Strategic Applications in Complex Organic Synthesis and Reaction Methodology Development

Utilization in Stereoselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with high stereocontrol is a cornerstone of organic synthesis. (Methoxymethyl)diphenylphosphine oxide has proven to be a valuable tool in this context, particularly in the synthesis of specific classes of alkenes.

This compound oxide is a key reagent in the Horner-Wittig reaction for the synthesis of vinyl ethers (enol ethers). chemimpex.com The anion of the phosphine (B1218219) oxide, generated by treatment with a strong base, exhibits greater stability and nucleophilicity compared to the analogous phosphonium (B103445) ylide. chemicalbook.com This reagent adds to aldehydes and ketones, forming diastereomeric β-hydroxyphosphine oxide adducts. These adducts can often be separated, and subsequent base-induced elimination of diphenylphosphinic acid from each diastereomer provides geometrically pure E- or Z-enol ethers. chemimpex.com

Table 1: Horner-Wittig Reaction for Enol Ether Synthesis

| Reactants | Base | Key Intermediate | Product | Isomer |

|---|

This table summarizes the general process of enol ether synthesis using this compound oxide.

The reliability and stereoselectivity of the methodologies employing this compound oxide have led to their incorporation into the total synthesis of complex natural products. A notable example is its use in synthetic studies towards colchicine, a toxic natural product and a medication used for gout. ucl.ac.uk In a synthetic route targeting colchicine, the lithium anion of this compound oxide was reacted with a complex ester intermediate at low temperatures (-78 °C) to construct a key vinyl ether moiety. ucl.ac.uk This transformation highlights the reagent's utility in building intricate molecular architectures under mild conditions compatible with sensitive functional groups. ucl.ac.uk

Table 2: Application in Colchicine Synthesis

| Reagent | Substrate | Reaction Conditions | Purpose |

|---|

This table outlines the specific application of this compound oxide in a synthetic approach to colchicine, as described in research literature. ucl.ac.uk

Role as a Synthetic Equivalent for Formyl Anion Equivalents or Related Methoxymethyl Moieties

In the field of synthetic strategy, the concept of "umpolung" or reactivity inversion is powerful. This compound oxide serves as an effective precursor to a formyl anion equivalent. chemimpex.com Typically, the carbonyl carbon of an aldehyde is electrophilic. However, the lithiated anion of this compound oxide behaves as a nucleophilic ⁻CHO synthon. chemimpex.comchemicalbook.com

This "masked" formyl group can be introduced into molecules via addition to electrophiles, such as aldehydes and ketones. The subsequent Horner-Wittig elimination yields a methoxyvinyl group, which can then be unmasked by hydrolysis to reveal the aldehyde functionality. chemimpex.com This two-step sequence effectively achieves the addition of a formyl group to an electrophilic carbon, a transformation that is not directly possible.

Explorations as a Ligand in Transition Metal Catalysis

Beyond its role as a stoichiometric reagent, this compound oxide has been explored as a ligand in transition metal catalysis. chemimpex.com The phosphorus center can coordinate to transition metals, and the electronic properties of the ligand can be tailored to influence the outcome of catalytic reactions. chemimpex.com It has been specifically identified as a catalyst for rhodium-catalyzed hydroformylation and for Pauson-Khand reactions mediated by molybdenum hexacarbonyl. chemicalbook.com The ability of phosphine oxides to act as ligands enhances their utility in fine chemical production by improving reaction rates and yields. chemimpex.com

Phosphine ligands, in general, are crucial for tuning the reactivity and selectivity of transition metal catalysts. tcichemicals.com Their electronic and steric properties influence key steps in catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.combeilstein-journals.org While the use of this compound itself (the phosphine, not the oxide) as a ligand is less documented in mainstream cross-coupling reactions compared to bulkier trialkylphosphines or specific biarylphosphines, its oxide form demonstrates clear utility in certain catalytic contexts. chemicalbook.comtcichemicals.com

Development of Novel Synthetic Methodologies Employing the Compound

The unique reactivity of this compound oxide has spurred the development of new synthetic methods. The most prominent of these is the reliable, stereocontrolled synthesis of vinyl ethers and the subsequent conversion to homologous aldehydes, which constitutes a novel method for aldehyde synthesis. chemimpex.comchemicalbook.com This methodology provides a robust alternative to other olefination techniques, offering advantages in stereoselectivity and reagent stability. chemicalbook.com Furthermore, its application in catalysis for reactions like the Pauson-Khand reaction represents a methodological advancement, leveraging the compound's properties as a ligand to promote complex bond formations. chemimpex.comchemicalbook.com The development of a one-pot synthesis of meta-methoxy benzyldiphenylphosphine (B1330785) oxide, a related Wittig reagent, underscores the ongoing interest in this class of compounds for streamlining the synthesis of fine chemicals. google.com

Advanced Spectroscopic and Crystallographic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a cornerstone technique for the characterization of (Methoxymethyl)diphenylphosphine oxide, providing unambiguous information about its molecular framework through the analysis of various nuclei, primarily ³¹P, ¹H, and ¹³C.

In addition to solution-state analysis, solid-state NMR has been utilized as a powerful tool for investigating the properties of phosphine (B1218219) oxides in their crystalline form. Research initiatives have applied in-situ solid-state NMR to study the crystallization processes of several phosphine oxides, including this compound oxide (MOMDPPO). warwick.ac.uk This technique is particularly valuable for monitoring the evolution of different polymorphic forms as they crystallize from solution or the amorphous state directly within the NMR rotor. warwick.ac.uk Such studies aim to discover and characterize previously unknown solid forms of these materials, providing crucial information on crystal packing and intermolecular interactions that are not accessible from solution-state studies. warwick.ac.uk

Phosphorus-31 (³¹P) NMR is the most direct spectroscopic method for characterizing phosphorus-containing compounds. For this compound oxide, the ³¹P NMR spectrum provides a single, distinct resonance that confirms the presence and chemical environment of the phosphorus atom. In a deuterated chloroform (B151607) (CDCl₃) solvent, the chemical shift is observed at approximately 27.0 ppm. rsc.org This specific chemical shift is indicative of a pentavalent phosphine oxide and is sensitive to the electronic effects of the attached phenyl, methoxy (B1213986), and methyl groups, serving as a key identifier for the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide comprehensive information on the hydrogen and carbon framework of the molecule, respectively. The coupling between these nuclei and the central phosphorus atom (J-coupling) offers definitive proof of the structure. rsc.org

In the ¹H NMR spectrum, the methoxy protons (CH₃) appear as a singlet, while the methylene (B1212753) protons (CH₂) adjacent to both the phosphorus and oxygen atoms appear as a doublet due to coupling with the ³¹P nucleus. The phenyl protons resonate in the aromatic region of the spectrum as a series of multiplets. rsc.org

The ¹³C NMR spectrum further corroborates the structure, with each unique carbon atom appearing as a distinct signal. Critically, the carbon atoms directly bonded to or near the phosphorus atom exhibit splitting (doublets) due to P-C coupling, with the magnitude of the coupling constant (Jp-c) providing information about the proximity to the phosphorus center. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound oxide rsc.org Data recorded on a 500 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.84–7.80 | m | - | 4H (Aromatic) |

| 7.56 | ddd | J = 7.5, 7.5, 1.5 | 2H (Aromatic) |

| 7.48 | ddd | J = 7.5, 7.5, 3.0 | 4H (Aromatic) |

| 4.22 | d | J = 6.5 | 2H (P-CH₂-O) |

Table 2: ¹³C NMR Spectroscopic Data for this compound oxide rsc.org Data recorded on a 125 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | P-C Coupling Constant (Jp-c) Hz | Assignment |

|---|---|---|---|

| 132.0 | d | 2.5 | Aromatic CH |

| 131.3 | d | 10.0 | Aromatic CH |

| 131.1 | d | 98.8 | Aromatic C (ipso) |

| 128.4 | d | 12.5 | Aromatic CH |

| 71.0 | d | 87.5 | P-CH₂-O |

Crystallographic Analysis and Polymorphism Research of this compound Oxide

This compound oxide is typically described as a white to pale yellow crystalline powder. chemicalbook.com Its melting point has been reported in the range of 115-117 °C. chemicalbook.com

While a definitive single-crystal X-ray diffraction structure for this compound oxide is not widely published, research into its solid-state behavior, particularly its potential for polymorphism, is an active area of investigation. warwick.ac.uk Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties such as solubility and stability. As mentioned, in-situ solid-state NMR is a key technique being used to explore the polymorphic landscape of this compound during crystallization. warwick.ac.uk The goal of such research is to isolate and structurally characterize different polymorphs, which would ultimately be achieved through techniques like single-crystal or powder X-ray diffraction. mdpi.comresearchgate.net

Applications of Mass Spectrometry and Other Advanced Analytical Techniques for Characterization

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental formula of this compound oxide. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography and electrospray ionization (LC-ESI-QTOF), provides highly accurate mass measurements. rsc.org The compound has a molecular formula of C₁₄H₁₅O₂P and an exact mass of approximately 246.081. MassBank records detail the MS2 fragmentation patterns under various collision energies, which can be used for structural confirmation and identification in complex mixtures. massbank.jp

Another advanced analytical technique related to mass spectrometry is ion mobility spectrometry, which provides a collision cross-section (CCS) value. The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound oxide, such as the protonated molecule [M+H]⁺, are available from computational databases and serve as an additional parameter for confident identification. uni.lu

Table 3: Mass Spectrometry and Related Data for this compound oxide

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅O₂P | uni.lu |

| Exact Mass | 246.081 | |

| Monoisotopic Mass | 246.08096 Da | uni.lu |

| Analysis Technique | LC-ESI-QTOF |

Computational and Theoretical Investigations of Methoxymethyl Diphenylphosphine Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying reaction mechanisms. By calculating the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the most probable reaction pathways. numberanalytics.com For organophosphorus compounds, DFT is frequently used to understand their role in catalysis and synthesis.

In studies of related phosphine (B1218219) oxides, DFT calculations have been employed to explore reaction pathways, such as the nucleophilic attack at the phosphorus center. rsc.org For a reaction involving (Methoxymethyl)diphenylphosphine, a typical DFT study would model the interaction with a reactant, mapping the energy changes as the reaction progresses. The process involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the intended species. rsc.org

For example, in a study on the dearomative functionalization of triarylphosphine oxides, DFT calculations were performed to clarify the reaction mechanism. rsc.org The calculations were carried out at a specific level of theory, and a solvent model (like the Polarizable Continuum Model, PCM) was used to simulate the reaction environment more accurately. rsc.org These computational studies can reveal preferences for certain reaction pathways, such as [4+1] annulation over [4+2] annulation in ruthenium-catalyzed reactions, by demonstrating the necessity of specific functional groups for key steps like β-H elimination. researchgate.net

| Parameter | Description | Example Value/Method | Reference |

|---|---|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. Choice affects accuracy. | B3LYP, M06-2X | researchgate.net |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d), def2-SVP | rsc.org |

| Solvent Model | Method to account for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) | rsc.org |

| Analysis Type | Specific calculation performed to understand the reaction. | IRC (Intrinsic Reaction Coordinate) | rsc.org |

Molecular Dynamics Simulations of Compound Interactions and Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or reactants. nih.govnih.gov

While specific MD simulation studies on this compound are not widely documented, the methodology can be applied to understand several key aspects of its behavior:

Conformational Dynamics: The methoxymethyl group and the two phenyl groups attached to the phosphorus atom can rotate. MD simulations can explore the accessible conformations of the molecule, identifying the most stable arrangements and the energy barriers between them. This is crucial as the ligand's conformation can significantly impact its coordination to a metal center.

Solvent Interactions: Simulations can model how this compound interacts with different solvent molecules. This can reveal information about its solubility and the structure of the solvent shell around the molecule, which can influence its reactivity.

Ligand-Receptor Interactions: In a catalytic context, MD simulations can be used to study the dynamic process of the phosphine ligand binding to a metal center or its interaction with other substrates in a reaction mixture. arxiv.org

An MD simulation protocol involves defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule in a simulation box often filled with solvent, and running the simulation for a specific duration (from nanoseconds to microseconds) to observe its dynamic evolution. nih.gov

Electronic Structure and Bonding Analysis of the Phosphorus Center

The reactivity of this compound is fundamentally governed by the electronic structure of the phosphorus atom. The phosphorus atom possesses a lone pair of electrons, which is central to its function as a Lewis base and its ability to act as a ligand in transition metal catalysis. manchester.ac.uk

Theoretical methods are used to analyze the nature of the bonds and the distribution of electron density around the phosphorus center. A key aspect is the study of pnictogen bonds, which are noncovalent interactions involving elements from Group 15, such as phosphorus. mdpi.com The phosphorus atom in a molecule can have an electrophilic region (known as a σ-hole or π-hole) that can interact attractively with a nucleophile. mdpi.com

Computational analyses provide quantitative data on these interactions:

Molecular Electrostatic Potential (MEP): This analysis maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The lone pair on the phosphorus atom is typically a region of negative potential, while regions opposite to the covalent bonds can be positive (σ-holes), facilitating pnictogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to find and characterize chemical bonds, including weak noncovalent interactions. nih.gov By analyzing the electron density at a bond critical point (BCP) between two atoms, one can determine the strength and nature of the interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions between orbitals, offering a detailed picture of the bonding within the molecule.

In related phosphine-stibine compounds, DFT calculations combined with QTAIM have been used to confirm and characterize donor-acceptor interactions between the phosphorus and antimony centers. nih.gov

| Parameter | Method of Analysis | Information Provided | Reference |

|---|---|---|---|

| P-C Bond Length | Geometry Optimization (DFT) | Provides the equilibrium distance between the phosphorus and carbon atoms. | mdpi.com |

| C-P-C Bond Angle | Geometry Optimization (DFT) | Indicates the steric environment and hybridization around the phosphorus atom. | manchester.ac.uk |

| Electron Density at BCP (ρ) | QTAIM | Correlates with the strength of a bond or interaction. | nih.gov |

| Laplacian of Electron Density (∇²ρ) | QTAIM | Characterizes the nature of the interaction (shared-shell vs. closed-shell). | nih.gov |

| MEP Minimum (Vmin) | MEP Analysis | Quantifies the nucleophilicity of the lone pair. | manchester.ac.uk |

Prediction of Reactivity and Selectivity Parameters

A major goal of computational chemistry is to predict how a molecule will behave in a reaction, including its reactivity and the selectivity of the products formed. For phosphine ligands, computational parameters have been developed to quantify their electronic and steric properties, which can then be correlated with experimental outcomes.

One powerful predictive tool is the concept of "percent buried volume" (%Vbur), a parameter that quantifies the steric bulk of a ligand. Recent research has shown that the minimum percent buried volume, %Vbur(min), is particularly effective at predicting whether a phosphine ligand will be active or inactive in certain cross-coupling reactions. This descriptor measures the steric hindrance in the most sterically accessible quadrant around the metal-phosphorus bond.

Studies have revealed the existence of a "reactivity cliff," where ligands with a %Vbur(min) value below a certain threshold are catalytically active, while those above it are inactive. This sharp drop-off in reactivity is often because ligands with high steric bulk cannot easily form the active catalytic species, which may require two ligands to bind to the metal center. By calculating %Vbur(min) for this compound, one could predict its likely efficacy in various catalytic systems before conducting any experiments.

| Ligand Type | Calculated %Vbur(min) | Predicted Reactivity | Reference |

|---|---|---|---|

| Ligand A | Low (< Threshold) | Active | |

| Ligand B | High (> Threshold) | Inactive | |

| This compound | Value to be calculated | Prediction based on calculation |

By leveraging these computational tools, researchers can gain a comprehensive, predictive understanding of the chemical nature of this compound, accelerating its application in synthesis and catalysis.

Structure Reactivity Relationships in Derivatives and Analogues of Methoxymethyl Diphenylphosphine

Investigations into Functionalized Phosphine (B1218219) Oxides and their Reactivity Profiles

(Methoxymethyl)diphenylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis. chemimpex.com It serves as a crucial intermediate for producing a variety of organophosphorus compounds and acts as a Horner-Wittig reagent for preparing methoxyvinyl ethers, which can then be converted to homologous aldehydes. chemimpex.comchemicalbook.com The anion of this compound oxide is noted for its greater stability and nucleophilicity compared to the analogous phosphonium (B103445) ylide. chemicalbook.com

Research into the reactivity of functionalized phosphine oxides has uncovered diverse applications. For instance, a method has been developed for the catalyst-free, one-pot, three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides (including achiral and P-chiral variants) to synthesize novel phosphinoyl-functionalized isoindolin-1-ones. rsc.org This reaction proceeds efficiently at room temperature, highlighting the reactivity of the phosphine oxide moiety. rsc.org

The reactivity of phosphine oxides is also central to their use as reagents in reactions like the Mitsunobu etherification. In a comparative study, the reactivity of dendritic poly(triphenylphosphine oxide)s was contrasted with a monomeric methoxy-substituted triphenylphosphine (B44618) in mediating the etherification between phenol (B47542) and various alcohols. researchgate.net The dendritic reagents proved efficient, and the resulting dendritic phosphine oxides were recoverable and could be reduced back to the corresponding phosphines for reuse. researchgate.net Furthermore, the reactivity of functionalized phosphines with cyclopropeniminium ions has been shown to yield cyclopropane-phosphonium adducts, demonstrating a unique reaction pathway. nih.gov

The table below summarizes the applications and reactivity of this compound Oxide.

| Application Area | Description | Key Findings | References |

| Organophosphorus Synthesis | Serves as a key intermediate for various organophosphorus compounds. | Essential building block for pesticides and pharmaceuticals. | chemimpex.com |

| Catalysis | Acts as a catalyst in organic reactions like hydroformylation and Pauson-Khand reactions. | Enhances reaction rates and improves yields in fine chemical production. | chemimpex.comchemicalbook.com |

| Horner-Wittig Reagent | Used for the preparation of methoxyvinyl ethers and subsequently homologous aldehydes. | The corresponding anion shows greater stability and nucleophilicity than phosphonium ylides. | chemicalbook.com |

| Material Science | Employed in formulating advanced materials such as flame retardants and polymers. | Improves material performance due to its unique chemical properties. | chemimpex.com |

Research on Borane (B79455) Adducts of this compound and their Synthetic Utility

Phosphine-borane adducts are stable, handleable compounds that serve as important intermediates in organophosphorus chemistry. They are particularly valuable for the synthesis of P-chiral phosphine ligands, which are crucial in asymmetric catalysis. nih.gov The borane group acts as a protecting group for the phosphorus atom, preventing oxidation and allowing for various chemical manipulations on other parts of the molecule. nih.govnih.gov

A key application of these adducts is in the synthesis of functionalized phosphines. For example, the selective reduction of phosphinoferrocene (B6310582) carbaldehydes with borane reagents yields phosphinoalcohol–borane adducts. rsc.orgacs.org These adducts can be further modified; for instance, 1-(diphenylphosphino)-1′-(hydroxymethyl)ferrocene-borane was used to prepare the hybrid phosphinoether ligand, 1-(diphenylphosphino)-1′-(methoxymethyl)ferrocene. rsc.org This demonstrates the synthetic utility of the borane adduct in accessing complex, functionalized phosphine ligands.

The synthesis of phosphine-boranes themselves has been extensively studied. A general high-yield method involves the reaction of sodium borohydride (B1222165) and iodine in the presence of the phosphine donor. researchgate.net The reactivity of these adducts includes metalation, which opens pathways to a range of novel organometallic complexes. ncl.ac.uk For example, phosphine-borane substituted organolithium compounds have been shown to undergo novel P-C cleavage and insertion reactions. ncl.ac.uk The deprotection of the borane adducts is typically achieved by treatment with an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to liberate the free phosphine. nih.gov

The table below details the synthesis and reactivity of phosphine-borane adducts.

| Reaction Type | Description | Significance | References |

| Protection/Deprotection | The borane group protects the phosphine from oxidation and can be removed with amines like DABCO. | Allows for multi-step synthesis involving sensitive phosphine moieties. | nih.govnih.gov |

| Synthesis of Functional Ligands | Borane adducts of phosphino-alcohols are intermediates for synthesizing phosphino-ethers. | Provides access to hybrid ligands like 1-(diphenylphosphino)-1′-(methoxymethyl)ferrocene. | rsc.org |

| Metalation | Treatment of phosphine-boranes with organolithium reagents generates lithiated species. | Creates novel phosphine-borane-substituted organometallic reagents for further synthesis. | ncl.ac.uk |

| Borane Migration | In certain bis(phosphine)-monoborane adducts, the borane can migrate to the more electron-rich phosphorus center. | Demonstrates the dynamic nature and tunable properties of these adducts. | ncl.ac.uk |

Exploration of Chiral Analogues for Asymmetric Synthesis Applications

Chiral phosphine ligands are paramount in the field of asymmetric catalysis, where they are used to create chiral molecules with high enantioselectivity. dicp.ac.cnnih.gov While direct studies on chiral analogues of this compound are specific, the principles are well-established through extensive research on similar P-chiral and C-chiral phosphines. The introduction of a stereogenic center, either at the phosphorus atom (P-chiral) or within the ligand backbone, is key to inducing asymmetry in metal-catalyzed reactions. nih.govnih.gov

A closely related example is the P-chiral phosphine (±)-[2-(methoxymethyl)phenyl]methyl(2-naphthyl)phosphine, which has been utilized in the resolution of chiral arsenic compounds. anu.edu.au This highlights the potential of the methoxymethylphenyl scaffold in designing new chiral ligands. The synthesis of such P-stereogenic phosphines often employs phosphine-borane intermediates, which allow for the separation of diastereomers before deprotection to yield the enantiopure phosphine. nih.govbeilstein-journals.org

The utility of chiral phosphines spans a wide range of transformations. They are effective in palladium-catalyzed asymmetric allylic alkylation (AAA), rhodium-catalyzed asymmetric hydrogenation, and many other C-C and C-heteroatom bond-forming reactions. dicp.ac.cnnih.govtandfonline.com The success of these reactions depends on the fine-tuning of the ligand's electronic and steric properties. nih.gov For example, chiral phosphine-phosphoramidite ligands have demonstrated excellent enantioselectivities in the hydrogenation of various unsaturated substrates. dicp.ac.cntandfonline.com The development of novel chiral analogues, potentially incorporating the methoxymethylphenyl group, continues to be an active area of research aimed at discovering more efficient and selective catalysts for asymmetric synthesis. organic-chemistry.orgnih.gov

The table below summarizes key asymmetric reactions where chiral phosphine analogues are employed.

| Asymmetric Reaction | Catalyst System | Typical Substrates | Significance | References |

| Hydrogenation | Rh, Ru, or Ir complexes with chiral phosphine ligands. | C=C, C=O, and C=N double bonds. | Produces chiral alcohols, amines, and alkanes with high enantiomeric excess. | dicp.ac.cntandfonline.com |

| Allylic Alkylation | Pd complexes with chiral phosphine ligands. | Allylic electrophiles and various nucleophiles. | Forms stereogenic centers via controlled nucleophilic attack. | nih.gov |

| Hydroformylation | Rh complexes with chiral phosphine-phosphoramidites. | Alkenes. | Achieves high enantioselectivities and regioselectivities. | dicp.ac.cntandfonline.com |

| Conjugate Addition | Cu or Rh complexes with chiral phosphine ligands. | α,β-Unsaturated compounds and organometallic reagents. | Creates chiral C-C bonds. | dicp.ac.cnorganic-chemistry.org |

Comparative Studies with Triphenyl- and Dialkyl-Analogues in Various Synthetic Transformations

The reactivity and efficacy of a phosphine ligand are determined by its steric and electronic properties. Comparing this compound with its unsubstituted analogue, triphenylphosphine (TPP), and with dialkylphosphines reveals the impact of the methoxymethyl substituent. The methoxymethyl group, an ether, is generally considered electron-donating through resonance and slightly electron-withdrawing through induction. This modifies the nucleophilicity and basicity of the phosphorus atom compared to the phenyl groups in TPP.

In a comparative study of catalysts for the oxa-Michael addition, (4-methoxyphenyl)diphenylphosphine (MMTPP) was compared with triphenylphosphine (TPP) and tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP). beilstein-journals.org The presence of the methoxy (B1213986) group, which is electronically similar to the methoxymethyl group, influences the catalytic activity, demonstrating that such substituents can tune the reactivity of the phosphine. beilstein-journals.org

Another area of comparison is the Wittig reaction. Polymer-supported triphenylphosphine (PS-TPP) has been reacted with chloromethyl methyl ether to create a polymer-bound (methoxymethyl)diphenylphosphonium salt. rsc.orgresearchgate.net This reagent was then used to convert carbonyl compounds into vinyl ethers. rsc.orgresearchgate.net The performance of this polymer-supported reagent can be contrasted with traditional Wittig reagents derived from TPP or alkylphosphines, where differences in reactivity and product yields often arise from the electronic nature of the substituents on the phosphorus atom.

A direct comparison was made in a Mitsunobu etherification reaction, where a monomeric methoxy-substituted triphenylphosphine was used as a control to evaluate the performance of larger, dendritic phosphine reagents. researchgate.net Such studies are crucial for rationally selecting or designing the optimal phosphine ligand for a specific synthetic transformation, balancing reactivity, stability, and selectivity.

The table below provides a comparative overview of phosphine analogues.

| Phosphine Analogue | Key Structural Feature | Electronic Effect | Typical Application/Reactivity | References |

| This compound | Methoxymethyl group on phenyl ring. | Moderately electron-donating. | Horner-Wittig reactions, building block for functional ligands. | chemicalbook.comrsc.org |

| Triphenylphosphine (TPP) | Three phenyl groups. | Electron-withdrawing aryl groups, overall moderate nucleophilicity. | Wittig, Mitsunobu, Staudinger reactions; ligand in catalysis. | beilstein-journals.orgrsc.org |

| (4-Methoxyphenyl)diphenylphosphine | Methoxy group on one phenyl ring. | Electron-donating methoxy group increases nucleophilicity vs. TPP. | Used as a catalyst in oxa-Michael additions. | beilstein-journals.org |

| Dialkylphenylphosphines | One or two alkyl groups instead of phenyl groups. | Electron-donating alkyl groups increase nucleophilicity and basicity. | Often show higher reactivity in catalysis but can be more prone to oxidation. | nih.gov |

Emerging Research Frontiers and Future Perspectives in Methoxymethyl Diphenylphosphine Chemistry

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing drug discovery and materials science. nih.gov These technologies enable the rapid preparation and screening of large numbers of compounds, accelerating the identification of molecules with desired properties. nih.govsigmaaldrich.com Phosphine (B1218219) ligands are crucial components in many catalytic reactions, and screening kits are commercially available for high-throughput experimentation in transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. sigmaaldrich.com

(Methoxymethyl)diphenylphosphine, as a monodentate phosphine ligand, is a candidate for inclusion in such automated screening platforms. Its utility could be explored in arrays of parallel reactions to quickly optimize conditions or to discover new catalytic activities. The development of flow chemistry and microreactor technologies, which facilitate automated synthesis and integrated analysis, presents a significant opportunity. tuwien.at Similar to how phosphinic dipeptide building blocks are used in automated solid-phase peptide synthesis, derivatives of this compound could potentially be adapted for automated processes, enabling the rapid generation of compound libraries for screening in various applications, from catalysis to medicinal chemistry. tuwien.atmdpi.com

Potential Contributions to Green Chemistry Methodologies and Sustainable Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing the design of synthetic routes. bris.ac.ukuu.nl A major focus in phosphine chemistry is overcoming challenges related to the air and moisture sensitivity of many phosphine ligands and the generation of toxic phosphine oxide waste. researchgate.netnottingham.ac.uk

Research into this compound can contribute to sustainable synthesis in several ways. One key area is the development of more environmentally friendly synthetic methods for the reagent itself and its precursors. For instance, developing routes that utilize recoverable catalysts or greener solvents aligns with green chemistry principles. google.com Another avenue involves exploiting the stability of this compound oxide. The phosphine can be protected as its more stable oxide during multi-step syntheses and then reduced to the active phosphine in the final step, a strategy that avoids handling the more sensitive phosphine throughout the process. researchgate.net Furthermore, designing catalytic cycles where this compound can be efficiently recovered and reused would significantly improve the sustainability of its applications. The choice of stable, low-cost, and less hazardous reagents is a cornerstone of green chemistry, and research can focus on optimizing reactions that utilize this compound under milder conditions, reducing energy consumption and waste. researchgate.net

Identification of Unexplored Synthetic Transformations and Novel Applications

While this compound oxide is recognized as a Horner-Wittig reagent for synthesizing methoxyvinyl ethers, its potential extends far beyond this classical application. chemicalbook.com The broader field of phosphine chemistry is rich with diverse transformations, suggesting many unexplored avenues for this specific reagent. rsc.orgtandfonline.com

Unexplored Transformations:

Reductive Functionalizations: A recently reported strategy uses diphenylphosphine (B32561) oxide for the direct reductive functionalization of aldehydes and ketones to form amines, ethers, and esters. nih.gov Investigating this compound oxide in these highly versatile, metal-free transformations could unlock new synthetic pathways. nih.gov

Radical Chemistry: The generation of P-centered radicals for C-P bond formation is an emerging area in organophosphorus chemistry. oaes.cc Exploring the photochemical or transition-metal-mediated radical reactions of this compound could lead to novel methods for incorporating this fragment into organic molecules.

Phospha-Mannich Reactions: The phospha-Mannich reaction, involving phosphines, aldehydes, and amines, is a powerful tool for creating α-aminophosphines and related structures. tandfonline.com this compound could serve as the phosphine component in such reactions to generate novel P,N-containing compounds.

Novel Applications:

Catalysis: The oxide is known to catalyze Pauson-Khand reactions and rhodium-catalyzed hydroformylation. chemicalbook.com Further screening of the phosphine and its oxide as ligands or catalysts in other transition-metal-catalyzed reactions is a promising frontier.

Medicinal Chemistry: Phosphinyl groups have been incorporated into biologically active molecules to enhance their properties. For example, a diphenylphosphinyl derivative of the natural product boldine (B1667363) showed significant cytotoxic activity against breast cancer cell lines. mdpi.com This suggests that this compound could be used as a building block to create new derivatives of complex molecules with potential therapeutic applications. mdpi.com

Ligand Synthesis: this compound can serve as a starting point for constructing more complex, multidentate P,N- or P,O-ligands, which are highly valuable in asymmetric catalysis. beilstein-journals.org

Addressing Current Challenges and Maximizing Opportunities in Phosphine Reagent Research

The widespread use of phosphine reagents is often hampered by several key challenges. Addressing these challenges directly in the context of this compound will be crucial for maximizing its utility.

One of the most significant hurdles in working with phosphines is their susceptibility to oxidation. researchgate.net A primary opportunity lies in leveraging its corresponding oxide, this compound oxide, which is an air-stable solid. chemicalbook.comrug.nl This compound can be handled easily and stored long-term, serving as a stable precursor that is reduced to the active phosphine immediately before use or used directly in reactions like the Horner-Wittig or reductive functionalizations. researchgate.netchemicalbook.comnih.gov This "phosphine oxide protection" strategy circumvents the difficulties of handling air-sensitive reagents. researchgate.net

Another challenge is the synthesis of phosphine reagents themselves, which can involve hazardous materials and produce significant waste. researchgate.netrug.nl A key opportunity is the development of more efficient and sustainable synthetic routes. This includes exploring novel catalysts and reaction conditions that improve yield, reduce byproducts, and minimize environmental impact, similar to efforts to create environmentally friendly methods for producing precursors like diphenyl phosphine chloride. google.com

Finally, a deeper mechanistic understanding of reactions involving this compound is needed to optimize its performance and design new applications. researchgate.net Computational chemistry can play a vital role here, providing insights that guide the rational design of new experiments. researchgate.net By tackling the challenges of stability and synthesis while actively exploring new reactivity through modern mechanistic and screening approaches, the full potential of this compound as a valuable synthetic tool can be realized.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (Methoxymethyl)diphenylphosphine in laboratory settings?

- Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid dust formation and ensure adequate ventilation. In case of skin contact, wash with soap and water; for eye exposure, rinse thoroughly for ≥15 minutes. Dispose of waste in closed containers to prevent environmental contamination .

Q. What are the standard synthetic routes for this compound?

- Answer : A common method involves reacting methoxydichlorophosphine with amines (e.g., N,N-diisopropylamine) in dry ether at low temperatures. Post-synthesis, purification via vacuum distillation is critical. Monitoring by <sup>31</sup>P NMR ensures purity, with shifts around -15 to -40 ppm indicating unreacted intermediates .

Q. How is this compound characterized structurally?

- Answer : Key techniques include <sup>1</sup>H and <sup>31</sup>P NMR to confirm substituent environments and oxidation states. For crystalline derivatives, X-ray diffraction provides bond-length and stereochemical data. DFT calculations complement experimental results for electronic structure analysis .

Q. What are its primary applications in catalysis?

- Answer : It serves as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrosilylation catalysis. Functionalization onto supports like graphite oxide enhances recyclability in heterogeneous systems .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproducts?

- Answer : Control reaction temperature (e.g., -10°C to 0°C), use anhydrous solvents, and stoichiometrically balance reagents. For example, excess N,N-diisopropylamine improves conversion. Real-time <sup>31</sup>P NMR tracks intermediates like diphenylphosphine oxide (δP ≈ 28 ppm) to adjust conditions .

Q. What mechanisms explain its oxidation to phosphine oxide, and how can this be mitigated?

- Answer : Air and moisture exposure triggers oxidation. Store under inert atmosphere (N2/Ar) and use stabilizing agents like BHT. Kinetic studies via <sup>31</sup>P NMR reveal oxidation rates, guiding storage protocols .

Q. How do contradictions in reported reaction yields arise, and how can they be resolved?

- Answer : Variations stem from solvent polarity, catalyst loadings, or purification methods. Systematic DOE (Design of Experiments) identifies critical factors. For example, ether vs. THF affects nucleophilicity of amines, altering yields by 5–10% .

Q. What computational tools aid in predicting the reactivity of this compound derivatives?

- Answer : DFT calculations model electron-density distribution (e.g., Hirshfeld surfaces) to predict ligand-metal binding affinities. Software like Gaussian or ORCA simulates transition states for catalytic cycles .

Q. How can environmental impacts of this compound be assessed?

- Answer : Follow ATSDR guidelines: perform toxicity extrapolations using organophosphate class data. Supplemental ecotoxicity assays (e.g., Daphnia magna LC50) and biodegradability studies inform risk mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.